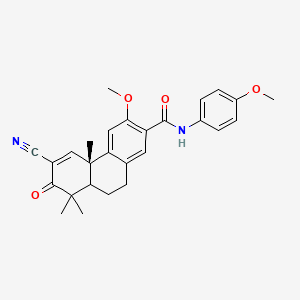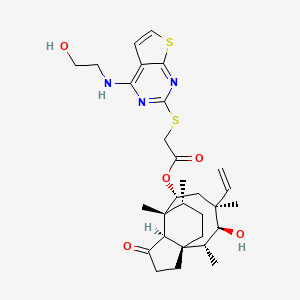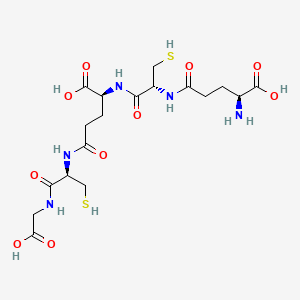
Phytochelatin 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phytochelatin 2 is a small, cysteine-rich peptide that plays a crucial role in the detoxification of heavy metals in plants, fungi, nematodes, and algae. It is synthesized enzymatically from glutathione by the enzyme phytochelatin synthase. This compound acts as a chelator, binding to heavy metal ions and facilitating their sequestration into vacuoles, thereby protecting cellular components from metal toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phytochelatin 2 is synthesized from glutathione through the action of phytochelatin synthase. The enzyme catalyzes the transfer of the γ-glutamylcysteine moiety of glutathione to another glutathione molecule, forming this compound. This reaction occurs in the presence of heavy metal ions, which activate the enzyme .
Industrial Production Methods: Industrial production of this compound involves the cultivation of genetically modified organisms, such as yeast or bacteria, that overexpress phytochelatin synthase. These organisms are grown in bioreactors under controlled conditions, and the produced this compound is extracted and purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Phytochelatin 2 primarily undergoes chelation reactions with heavy metal ions. It can bind to metals such as cadmium, lead, mercury, and arsenic, forming stable complexes that are less toxic to the organism .
Common Reagents and Conditions: The chelation reactions typically occur in the presence of heavy metal ions and require the enzyme phytochelatin synthase. The reaction conditions include a suitable pH and temperature that support enzyme activity .
Major Products Formed: The major products of these reactions are metal-phytochelatin complexes, which are sequestered into vacuoles within the cell. This sequestration helps in detoxifying the heavy metals and preventing their interaction with vital cellular components .
Scientific Research Applications
Phytochelatin 2 has a wide range of scientific research applications:
Chemistry: It is used to study metal chelation and detoxification mechanisms in plants and other organisms.
Biology: Researchers use this compound to understand the genetic and biochemical pathways involved in heavy metal tolerance and detoxification.
Medicine: this compound is explored for its potential in developing treatments for heavy metal poisoning in humans and animals.
Industry: It is used in bioremediation processes to clean up heavy metal-contaminated environments. .
Mechanism of Action
Phytochelatin 2 exerts its effects through the chelation of heavy metal ions. The enzyme phytochelatin synthase catalyzes the formation of this compound from glutathione in the presence of heavy metals. The resulting this compound binds to the metal ions, forming stable complexes. These complexes are then transported into vacuoles, where the metals are sequestered away from the cytosol, reducing their toxicity .
Comparison with Similar Compounds
Phytochelatin 2 is part of a family of peptides known as phytochelatins, which vary in the number of γ-glutamylcysteine units. Similar compounds include:
Phytochelatin 3: Contains three γ-glutamylcysteine units.
Homophytochelatin: Contains alanine instead of glycine at the C-terminal end.
Desglycine Phytochelatin: Lacks the glycine residue at the C-terminal end.
This compound is unique in its specific structure and its ability to form stable complexes with a wide range of heavy metals, making it particularly effective in detoxification processes .
Properties
CAS No. |
95014-75-8 |
|---|---|
Molecular Formula |
C18H29N5O10S2 |
Molecular Weight |
539.6 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H29N5O10S2/c19-8(17(30)31)1-3-12(24)22-11(7-35)16(29)23-9(18(32)33)2-4-13(25)21-10(6-34)15(28)20-5-14(26)27/h8-11,34-35H,1-7,19H2,(H,20,28)(H,21,25)(H,22,24)(H,23,29)(H,26,27)(H,30,31)(H,32,33)/t8-,9-,10-,11-/m0/s1 |
InChI Key |
CGZITCMVSSNQPE-NAKRPEOUSA-N |
Isomeric SMILES |
C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)[C@@H](C(=O)O)N |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



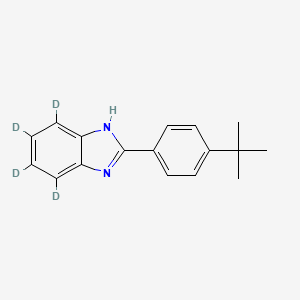
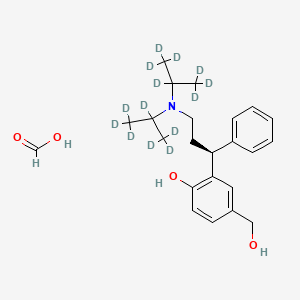
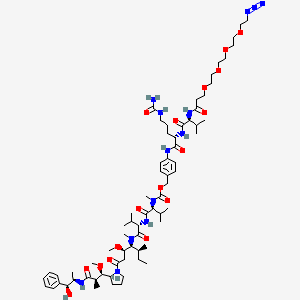
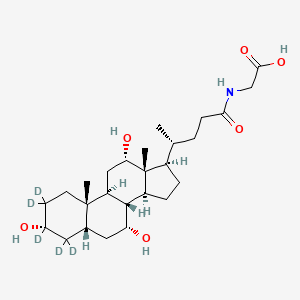
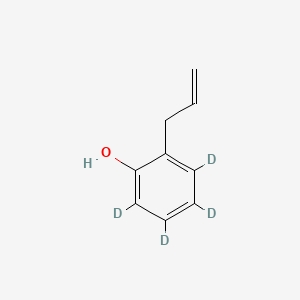

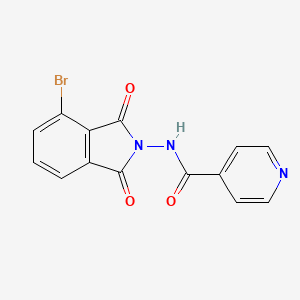
![N-[4-[4-[[5-(2-Methoxyethoxy)-2-pyrazinyl]thio]-2,6-dimethylphenyl]-2-thiazolyl]-4-pyridinecarboxamide-d3](/img/structure/B12420331.png)


